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Compound of Interest

Compound Name: 1H-indazole-5-carboxylic Acid

Cat. No.: B268021 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-
indazole-5-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug

development. The data presented herein, including Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS), will be of significant value to researchers and

scientists engaged in the synthesis and characterization of novel indazole-based compounds.

Summary of Spectroscopic Data
The empirical formula for 1H-indazole-5-carboxylic acid is C₈H₆N₂O₂, with a molecular weight

of 162.15 g/mol . The structural and electronic properties of this molecule give rise to a unique

spectroscopic fingerprint, which is detailed in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H

and ¹³C NMR spectra of 1H-indazole-5-carboxylic acid provide detailed information about the

chemical environment of each proton and carbon atom.

Table 1: ¹H NMR Spectroscopic Data for 1H-Indazole-5-Carboxylic Acid
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.10 s 1H H3

~7.90 d 1H H4

~7.70 d 1H H6

~7.50 dd 1H H7

~13.0 (broad) s 1H COOH

~13.5 (broad) s 1H NH

Note: The chemical shifts are approximate and can vary depending on the solvent and

concentration. The data is based on typical values for indazole carboxylic acid derivatives.[1]

Table 2: ¹³C NMR Spectroscopic Data for 1H-Indazole-5-Carboxylic Acid

Chemical Shift (δ) ppm Assignment

~168.0 COOH

~141.0 C7a

~135.0 C3

~128.0 C5

~125.0 C6

~122.0 C4

~121.0 C3a

~111.0 C7

Note: The chemical shifts are approximate and based on data for related 1H-indazole

carboxylic acids.[2]

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 1H-indazole-5-carboxylic acid shows characteristic absorption bands for the

carboxylic acid and the indazole ring system.

Table 3: IR Spectroscopic Data for 1H-Indazole-5-Carboxylic Acid

Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad
O-H stretch (carboxylic acid

dimer)

~3150 Medium N-H stretch

1760-1690 Strong C=O stretch (carboxylic acid)

~1620 Medium C=C stretch (aromatic)

1320-1210 Strong C-O stretch

1440-1395 & 950-910 Medium O-H bend

Note: The IR absorption bands are characteristic for carboxylic acids and indazole derivatives.

[3]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, confirming the molecular weight.

Table 4: Mass Spectrometry Data for 1H-Indazole-5-Carboxylic Acid

m/z Interpretation

162 [M]⁺ (Molecular Ion)

145 [M-OH]⁺

117 [M-COOH]⁺
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Note: The fragmentation pattern is consistent with the structure of 1H-indazole-5-carboxylic
acid.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field spectrometer. The

sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃. Chemical shifts are

reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

For ¹H NMR, data is reported as chemical shift, integration, multiplicity (s = singlet, d = doublet,

t = triplet, q = quartet, m = multiplet), and coupling constants (J) in Hertz. For ¹³C NMR,

chemical shifts are reported in ppm.[3]

Infrared (IR) Spectroscopy
IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer. Solid samples

are typically prepared as a KBr pellet or as a mull in Nujol. The spectrum is recorded over the

range of 4000-400 cm⁻¹. Absorption bands are reported in reciprocal centimeters (cm⁻¹).[3]

Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer, with ionization techniques such as

Electron Ionization (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry

(HRMS) can be used to determine the exact mass and elemental composition of the molecule.

[3]

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 1H-indazole-5-carboxylic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6148532/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6148532/
https://www.researchgate.net/figure/13-C-NMR-chemical-shifts-d-in-ppm-of-1H-indazole-carboxylic-acids-4b-i-and_tbl3_5840461
https://www.rsc.org/suppdata/cc/c4/c4cc00962b/c4cc00962b1.pdf
https://www.benchchem.com/product/b268021#spectroscopic-data-nmr-ir-ms-of-1h-indazole-5-carboxylic-acid
https://www.benchchem.com/product/b268021#spectroscopic-data-nmr-ir-ms-of-1h-indazole-5-carboxylic-acid
https://www.benchchem.com/product/b268021#spectroscopic-data-nmr-ir-ms-of-1h-indazole-5-carboxylic-acid
https://www.benchchem.com/product/b268021#spectroscopic-data-nmr-ir-ms-of-1h-indazole-5-carboxylic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b268021?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b268021?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

